Vegfr-2-IN-38

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

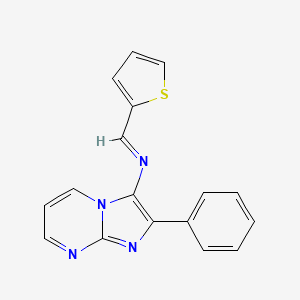

Molecular Formula |

C17H12N4S |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(E)-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-1-thiophen-2-ylmethanimine |

InChI |

InChI=1S/C17H12N4S/c1-2-6-13(7-3-1)15-16(19-12-14-8-4-11-22-14)21-10-5-9-18-17(21)20-15/h1-12H/b19-12+ |

InChI Key |

LKJXUAVJNGPKQN-XDHOZWIPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)/N=C/C4=CC=CS4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N=CC4=CC=CS4 |

Origin of Product |

United States |

Foundational & Exploratory

Vegfr-2-IN-38: A Computational Approach to a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vegfr-2-IN-38, also identified as compound 3 in recent literature, is a novel small molecule that has been investigated as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). To date, the characterization of this compound has been primarily computational, employing molecular docking and dynamics simulations to predict its interaction with the VEGFR-2 kinase domain.[1][2] While experimental validation of its biological activity is not yet available in published literature, the computational analyses suggest a promising profile for further investigation. This guide provides an in-depth overview of the predicted mechanism of action for this compound based on these computational studies, placed in the broader context of established VEGFR-2 signaling and inhibition. It also details the standard experimental protocols that would be required to validate these computational findings and fully characterize the compound's therapeutic potential.

Introduction to VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial for embryonic development, wound healing, and tissue regeneration. However, in pathological conditions such as cancer, uncontrolled angiogenesis is a hallmark, providing tumors with the necessary blood supply for growth and metastasis.

The binding of the ligand, Vascular Endothelial Growth Factor (VEGF), to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.

Predicted Mechanism of Action of this compound

Computational studies, specifically molecular docking and molecular dynamics simulations, have been employed to predict the binding mode of this compound to the ATP-binding site of the VEGFR-2 kinase domain.[1][2] These in silico analyses suggest that this compound is a potential inhibitor of VEGFR-2.

In Silico Binding Analysis

Molecular docking simulations predict that this compound can fit into the hydrophobic pocket of the VEGFR-2 active site. The stability of this interaction is further supported by molecular dynamics simulations, which suggest that the compound can maintain a stable conformation within the binding pocket over time.

While specific details of the binding interactions from the primary literature are limited to the computational domain, the general mechanism for small molecule inhibitors of VEGFR-2 involves competitive binding to the ATP-site of the tyrosine kinase domain.[3] This prevents the phosphorylation of the receptor and blocks the downstream signaling cascades.

Key Signaling Pathways in Angiogenesis Mediated by VEGFR-2

The activation of VEGFR-2 initiates several critical downstream signaling pathways. A potential inhibitor like this compound would aim to block these cascades. The major pathways include:

-

PLCγ-PKC-MAPK Pathway: This pathway is central to endothelial cell proliferation.

-

PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and vascular permeability.

-

p38 MAPK Pathway: This pathway is involved in endothelial cell migration.

Visualizing VEGFR-2 Signaling

The following diagrams illustrate the key signaling cascades initiated by VEGFR-2 activation.

References

- 1. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2- a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl- N-(thiophen-2-ylmethylene)imidazo[1,2- a]pyrimidin-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2âa]pyrimidine-Schiff Base Derivative: (E)â2-PhenylâNâ(thiophen-2-ylmethylene)imidazo[1,2âa]pyrimidin-3-amine - ACS Omega - Figshare [acs.figshare.com]

The VEGFR-2 Kinase Domain: A Target for Small-Molecule Inhibitors

An In-Depth Technical Guide to the Structure-Activity Relationship of VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis.[1][2] Its significance in pathological angiogenesis has established it as a critical target for the development of anticancer therapies.[3][4] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of small-molecule VEGFR-2 inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the core pharmacophoric features, summarize quantitative data for key chemical scaffolds, and provide detailed experimental methodologies.

Small-molecule inhibitors of VEGFR-2 typically target the ATP-binding site within the intracellular kinase domain.[2] By competing with ATP, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5] The binding of these inhibitors is generally governed by interactions with key regions of the ATP-binding pocket:

-

The Hinge Region: This region forms hydrogen bonds with the inhibitor, anchoring it in the active site.

-

The DFG Motif: The conformation of the Asp-Phe-Gly (DFG) motif determines whether the kinase is in an active ("DFG-in") or inactive ("DFG-out") state. Type II inhibitors bind to the "DFG-out" conformation, often exhibiting greater selectivity.[6]

-

The Hydrophobic Pocket: This region accommodates the more lipophilic parts of the inhibitor, contributing to binding affinity.

-

The Gatekeeper Residue: The nature of this amino acid residue can influence the selectivity of inhibitors against other kinases.[6]

Key Chemical Scaffolds and their Structure-Activity Relationships

A variety of heterocyclic scaffolds have been explored for their potential as VEGFR-2 inhibitors. The following sections summarize the SAR for some of the most prominent classes.

Pyrimidine-Based Inhibitors

The pyrimidine core is a common feature in many VEGFR-2 inhibitors, acting as a scaffold that mimics the adenine ring of ATP to interact with the hinge region of the kinase.[7]

Thienopyrimidines: These fused heterocyclic compounds have shown significant promise as VEGFR-2 inhibitors.[8][9] The SAR studies on thienopyrimidine derivatives often focus on substitutions at various positions to optimize potency and selectivity. For instance, the introduction of an aryl urea moiety has been a successful strategy in developing potent anticancer agents acting via VEGFR inhibition.[8]

Pyrrolo[2,3-d]pyrimidines: This scaffold is another privileged structure in kinase inhibitor design, acting as a deaza-isostere of adenine.[10] The SAR of this class of compounds has been extensively studied, leading to the development of numerous potent EGFR and VEGFR kinase inhibitors.[10]

Quinoxaline-Based Inhibitors

Quinoxaline derivatives have been designed and synthesized as potent type-II VEGFR-2 inhibitors.[11] SAR studies have revealed that specific substitutions on the quinoxaline ring and the nature of the side chains are crucial for high inhibitory activity. For example, a urea moiety is often incorporated to form key hydrogen bonds within the active site.[11]

Other Promising Scaffolds

Researchers have also investigated other heterocyclic systems, such as nicotinamide-based derivatives and compounds featuring a 1,2,5-oxadiazole-2-oxide scaffold, as potential VEGFR-2 inhibitors.[3][12] These studies continue to expand the chemical space for designing novel and effective anti-angiogenic agents.

Quantitative Data on VEGFR-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative compounds from various chemical series against VEGFR-2 and their anti-proliferative effects on cancer cell lines.

| Compound ID | Scaffold | VEGFR-2 IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |

| Sorafenib | Urea | 54.00 | - | - | [13] |

| 15d | Quinoxaline | 60.00 | HepG2 | 24.10 | [13] |

| 7j (lead) | Pyrimidine | - | A549, HepG2 | - | [14] |

| 7d | Pyrimidine | - | A549 | 9.19 | [14] |

| 9s | Pyrimidine | - | A549 | 13.17 | [14] |

| 13n | Pyrimidine | - | HepG2 | 11.94 | [14] |

| 21b | Thieno[2,3-d]pyrimidine | 33.4 | - | - | [9] |

| 21e | Thieno[2,3-d]pyrimidine | 21 | - | - | [9] |

| 6 | Nicotinamide | 60.83 | HCT-116 | 9.3 | [12] |

| 10 | Nicotinamide | 63.61 | - | - | [12] |

| 12b | 1,2,5-Oxadiazole-2-oxide | 92 | - | - | [3] |

| VIIa | Quinoxaline | High | - | - | [11] |

| 22 | 1,2,3-Triazole/Pyridine | 1.33 | - | - | [4] |

| 23 | 1,2,3-Triazole/Pyridine | 1.63 | - | - | [4] |

| 36 | Benzylidenethiazolidine-2,4-dione | 280 | - | - | [4] |

| 37 | Benzylidenethiazolidine-2,4-dione | 250 | - | - | [4] |

| 38 | Benzylidenethiazolidine-2,4-dione | 220 | - | - | [4] |

| CHMFL-VEGFR2-002 | - | 66 | BaF3-VEGFR2 | 0.15 | [15] |

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2.

-

Plate Coating: 96-well plates are coated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

Kinase Reaction: Recombinant human VEGFR-2 kinase is incubated with the test compound at various concentrations in a buffer containing ATP and MgCl2.

-

Phosphorylation: The kinase reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

-

Detection: The level of substrate phosphorylation is detected using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Generation: A substrate for the conjugated enzyme is added to generate a colorimetric or chemiluminescent signal.

-

Data Analysis: The signal intensity is measured, and the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated from the dose-response curve.

In Vitro Anti-proliferative Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HepG2, PC3, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[13]

-

Compound Treatment: The cells are treated with the test compound at various concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for the discovery of VEGFR-2 inhibitors.

Caption: VEGFR-2 Signaling Pathway.

Caption: VEGFR-2 Inhibitor Discovery Workflow.

Conclusion

The development of small-molecule VEGFR-2 inhibitors is a cornerstone of modern anti-angiogenic cancer therapy. A deep understanding of the structure-activity relationships for various chemical scaffolds is crucial for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The integration of computational design, chemical synthesis, and a cascade of in vitro and in vivo biological assays provides a robust framework for the discovery and optimization of novel therapeutic agents targeting VEGFR-2. Future efforts will likely focus on overcoming drug resistance and developing inhibitors with tailored selectivity profiles to minimize off-target toxicities.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]

- 11. Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

Vegfr-2-IN-38: A Technical Overview of a Potential VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of available information on Vegfr-2-IN-38, a compound identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the known characteristics of the compound, relevant experimental protocols for assessing VEGFR-2 inhibition, and an overview of the VEGFR-2 signaling pathway.

Executive Summary

This compound, chemically known as (E)-2-Phenyl-N-(thiophen-2-ylmethylene) imidazo[1,2-a]pyrimidin-3-amine, has been investigated through computational studies as a candidate for VEGFR-2 inhibition. To date, publicly available literature does not contain experimental data on its binding affinity, such as IC50 or Ki values. This guide, therefore, focuses on the theoretical basis for its potential as a VEGFR-2 inhibitor and provides detailed experimental protocols that would be necessary to empirically determine its binding affinity and functional activity.

This compound: Binding Affinity to VEGFR-2

As of the latest literature review, no experimental quantitative data for the binding affinity of this compound to VEGFR-2 has been published. A 2023 study by Azzouzi M, et al. in ACS Omega identified this compound, referred to as "compound 3," and utilized molecular docking and molecular dynamics simulations to suggest it as an "ideal molecule to develop as a potential vascular endothelial growth factor receptor-2 inhibitor"[1][2][3][4]. However, these are computational predictions and have not been validated by in vitro or in vivo assays.

For the purpose of providing a comprehensive resource, the following table includes examples of binding affinities for other known VEGFR-2 inhibitors to provide context for the range of potencies typically observed.

| Inhibitor | IC50 (nM) | Ki (nM) | Assay Type |

| Sunitinib | 80 | - | Cell-free |

| Pazopanib HCl | 30 | - | Cell-free |

| Cabozantinib malate | 0.035 | - | Cell-free |

| Ki8751 | 0.9 | - | Cell-free |

| Rivoceranib | 16 | - | Kinase Assay |

| Compound 23j | 3.7 | - | Enzyme Assay |

| Compound 6 | 12.1 | - | Kinase Assay |

Note: The data presented above is for comparative purposes only and does not represent the binding affinity of this compound.

Experimental Protocols for Determining Binding Affinity and Kinase Activity

To empirically determine the binding affinity and inhibitory activity of this compound against VEGFR-2, a variety of established experimental protocols can be employed. Below are detailed methodologies for common assays.

VEGFR-2 Kinase Activity Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which is its ability to phosphorylate a substrate.

Objective: To determine the concentration of this compound that inhibits 50% of VEGFR-2 kinase activity (IC50).

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 20 mM HEPES, 0.01% Triton X-100, 5 mM DTT, pH 7.5)

-

ATP (at a concentration near the Km for VEGFR-2, e.g., 75 µM)

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Detection reagent (e.g., Kinase-Glo™ MAX, which measures ATP consumption)

-

384-well microplates

-

Luminometer

Protocol:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 1x kinase buffer from a concentrated stock.

-

Compound Preparation: Prepare a serial dilution of this compound in 1x kinase buffer with a constant final concentration of DMSO (typically ≤1%).

-

Assay Plate Setup:

-

Add 5 µL of the diluted test inhibitor to the "Test Inhibitor" wells.

-

Add 5 µL of the diluent solution (kinase buffer with DMSO) to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

-

-

Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and the peptide substrate.

-

Reaction Initiation: Add 20 µL of diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of 1x kinase buffer to the "Blank" wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Detection: Add 50 µL of the detection reagent to each well. Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

-

Measurement: Read the luminescence using a microplate reader.

-

Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

VEGFR-2 Ligand Binding Assay (ELISA-based)

This assay measures the ability of a compound to block the binding of VEGF to VEGFR-2.

Objective: To determine if this compound can inhibit the interaction between VEGF and VEGFR-2.

Materials:

-

96-well microplate pre-coated with VEGF165

-

Recombinant biotinylated VEGFR-2 extracellular domain

-

This compound

-

Blocking buffer (e.g., PBS with 3% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Microplate reader capable of measuring chemiluminescence

Protocol:

-

Plate Preparation: Wash the VEGF-coated plate with wash buffer and block with blocking buffer for 2 hours at room temperature.

-

Inhibitor Incubation: Prepare serial dilutions of this compound in blocking buffer. Add the diluted inhibitor or blocking buffer (for control wells) to the plate and incubate for 30-60 minutes at room temperature.

-

VEGFR-2 Binding: Add the biotinylated VEGFR-2 to all wells except the "Blank" and incubate for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Addition: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to each well and immediately measure the signal using a microplate reader.

-

Data Analysis: The signal is inversely proportional to the degree of binding inhibition. Calculate the percent inhibition for each concentration of this compound and determine the IC50 if applicable.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. The binding of its primary ligand, VEGF-A, initiates a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.

Caption: VEGFR-2 Signaling Cascade.

Conclusion

This compound is a compound with computationally predicted potential to inhibit VEGFR-2. While this provides a strong rationale for further investigation, experimental validation is crucial. The detailed protocols provided in this guide offer a clear path for researchers to determine the empirical binding affinity and functional activity of this and other potential VEGFR-2 inhibitors. The accompanying diagram of the VEGFR-2 signaling pathway serves as a valuable reference for understanding the molecular context in which these inhibitors function. Further research, beginning with the foundational assays described herein, is necessary to elucidate the therapeutic potential of this compound.

References

- 1. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2- a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl- N-(thiophen-2-ylmethylene)imidazo[1,2- a]pyrimidin-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2âa]pyrimidine-Schiff Base Derivative: (E)â2-PhenylâNâ(thiophen-2-ylmethylene)imidazo[1,2âa]pyrimidin-3-amine - ACS Omega - Figshare [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Understanding the Kinase Selectivity Profile of VEGFR-2 Inhibitors

Disclaimer: No publicly available information was found for a compound specifically named "Vegfr-2-IN-38." This guide provides a comprehensive overview of the kinase selectivity profiling of well-characterized, exemplary VEGFR-2 inhibitors to serve as a technical reference for researchers, scientists, and drug development professionals. The data and methodologies presented are representative of the field.

This technical guide delves into the kinase selectivity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Kinase Selectivity Profiles of Exemplary VEGFR-2 Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target activities can lead to adverse effects or, in some cases, contribute to the drug's overall therapeutic action. The following tables summarize the kinase inhibition profiles of several well-known multi-kinase inhibitors that target VEGFR-2.

Table 1: Kinase Inhibition Profile of Sorafenib and Sunitinib

| Kinase Target | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |

| VEGFR-2 (KDR) | 90 | 80 |

| VEGFR-1 (Flt-1) | - | - |

| VEGFR-3 (Flt-4) | 20 | - |

| PDGFRβ | 57 | 2 |

| c-Kit | 58 | - |

| FLT3 | 58 | - |

| Raf-1 | 6 | - |

| B-Raf | 22 | - |

| RET | - | - |

| CSF1R | - | - |

| Data sourced from publicly available information. |

Table 2: Kinase Inhibition Profile of Axitinib and Lenvatinib

| Kinase Target | Axitinib IC50 (nM) | Lenvatinib IC50 (nM) |

| VEGFR-2 (KDR) | 0.2 | 1.5 |

| VEGFR-1 (Flt-1) | 0.1 | 33 |

| VEGFR-3 (Flt-4) | 0.1-0.3 | 0.5 |

| PDGFRα | 1.6 | - |

| PDGFRβ | 1.6 | - |

| c-Kit | 1.7 | - |

| FGFR1 | - | 2.2 |

| RET | - | - |

| Data sourced from publicly available information.[1][2] |

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is achieved through various in vitro kinase assays. Below are detailed methodologies for two common assay formats.

2.1. Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This method is considered a gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[3][4]

Materials:

-

Purified kinase

-

Kinase-specific substrate (protein or peptide)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

[γ-³³P]ATP

-

Test inhibitor dilutions in DMSO

-

Stop solution (e.g., phosphoric acid)

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare the kinase reaction buffer and a master mix containing the kinase and its substrate.

-

Compound Plating: Serially dilute the test inhibitor in DMSO and then add to the wells of a microplate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction Initiation: Add the kinase/substrate master mix to each well. Allow a brief pre-incubation with the compound.

-

Start Reaction: Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration is typically at or near the Kₘ for each specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

-

Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.9% NaCl) to remove unincorporated [γ-³³P]ATP.

-

Detection: Dry the plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

2.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LANCE® Ultra)

TR-FRET assays are homogeneous (no-wash) assays that are well-suited for high-throughput screening.[5][6]

Materials:

-

Purified kinase

-

ULight™-labeled substrate peptide

-

Europium (Eu)-labeled anti-phospho-substrate antibody

-

Kinase reaction buffer

-

ATP solution

-

Test inhibitor dilutions

-

Stop solution (e.g., EDTA)

-

LANCE Detection Buffer

-

TR-FRET compatible microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, ULight™-labeled substrate, ATP, and test inhibitor in the kinase reaction buffer.

-

Compound Plating: Dispense the test inhibitor dilutions into the wells of a microplate.

-

Kinase/Substrate Addition: Add the kinase and ULight™-labeled substrate to the wells.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding a solution of EDTA and the Eu-labeled antibody prepared in LANCE Detection Buffer.

-

Detection Incubation: Incubate the plate for another 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

-

Plate Reading: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percentage of inhibition based on the emission ratio of the control wells and calculate the IC50 values from the dose-response curves.

Mandatory Visualizations

3.1. Signaling Pathways and Workflows

Caption: VEGFR-2 Signaling Pathway.

Caption: Experimental Workflow for Kinase Profiling.

Caption: Logical Relationship of Inhibitor Selectivity.

References

The Impact of VEGFR-2 Inhibition on Endothelial Cell Proliferation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its activation by VEGF ligands triggers a cascade of downstream signaling events that are crucial for endothelial cell proliferation, migration, and survival. Consequently, VEGFR-2 has emerged as a key target for anti-angiogenic therapies in various pathological conditions, notably in oncology. This technical guide provides a comprehensive overview of the effects of VEGFR-2 inhibition on endothelial cell proliferation. Due to the limited publicly available biological data on the investigational compound Vegfr-2-IN-38, this document will utilize Sunitinib, a well-characterized multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR-2, as a representative example to illustrate the principles and methodologies involved.

Introduction to VEGFR-2 and its Role in Endothelial Cell Proliferation

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase (RTK) predominantly expressed on vascular endothelial cells. The binding of its ligand, primarily VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1] This activation initiates a complex network of downstream signaling pathways that are central to the angiogenic process.

Key signaling pathways activated by VEGFR-2 include:

-

The PLCγ-PKC-Raf-MEK-ERK/MAPK Pathway: This cascade is a major driver of endothelial cell proliferation.[2]

-

The PI3K-Akt Pathway: This pathway is critically involved in endothelial cell survival and proliferation.[2]

The culmination of these signaling events is the transcription of genes that promote cell cycle progression and division, leading to an increase in endothelial cell number, a fundamental step in the formation of new blood vessels.

This compound: An Investigational Inhibitor

This compound is identified as a potential VEGFR-2 inhibitor. However, the primary research available focuses on its synthesis, characterization, and computational modeling, including molecular docking and dynamics simulations to predict its binding to the VEGFR-2 kinase domain. To date, there is a lack of publicly available in vitro or in vivo data quantifying its biological activity, such as its IC50 or EC50 values against VEGFR-2 or its effect on endothelial cell proliferation.

Sunitinib as a Representative VEGFR-2 Inhibitor

To illustrate the effects of VEGFR-2 inhibition, this guide will use Sunitinib as an exemplary compound. Sunitinib is an orally available, small-molecule inhibitor of multiple RTKs, including VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3) and platelet-derived growth factor receptors (PDGFRs).[3][4] It functions as an ATP-competitive inhibitor, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling.[5]

Quantitative Data for Sunitinib

The inhibitory activity of Sunitinib on VEGFR-2 kinase and its subsequent effect on endothelial cell proliferation have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

| Parameter | Target/Cell Line | IC50 Value | Reference |

| VEGFR-2 Kinase Activity | Cell-free assay | 80 nM | [5][6] |

| VEGF-induced Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 4.6 nM - 40 nM | [6][7] |

| Endothelial Cell Cytotoxicity | Human Umbilical Vein Endothelial Cells (HUVECs) | ~1.5 µM (48h) | [8] |

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

The following sections detail standardized protocols for assessing the effect of VEGFR-2 inhibitors on endothelial cell proliferation.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the VEGFR-2 kinase domain.

Principle: Recombinant VEGFR-2 kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified, typically using an antibody that specifically recognizes the phosphorylated form.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase assay buffer

-

ATP

-

Biotinylated peptide substrate

-

Test inhibitor (e.g., Sunitinib)

-

Phospho-tyrosine antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)

-

96-well microtiter plates

Procedure:

-

Coat a 96-well plate with the peptide substrate.

-

Add the test inhibitor at a range of concentrations to the wells.

-

Add recombinant VEGFR-2 kinase to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and wash the wells.

-

Add a phospho-tyrosine antibody to detect the phosphorylated substrate.

-

Add a labeled secondary antibody and the detection reagent.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the IC50 value by plotting the inhibitor concentration against the percentage of kinase activity inhibition.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of a thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle, serving as a direct measure of cell proliferation.

Principle: Endothelial cells are cultured in the presence of a mitogen (e.g., VEGF) and varying concentrations of the inhibitor. BrdU is added to the culture medium and is incorporated into the DNA of proliferating cells. An anti-BrdU antibody is then used to detect the incorporated BrdU.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

VEGF-A

-

Test inhibitor (e.g., Sunitinib)

-

BrdU labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well cell culture plates

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 24 hours to synchronize them.

-

Treat the cells with the test inhibitor at various concentrations in the presence of VEGF-A (e.g., 20 ng/mL) for 48 hours.

-

Add BrdU labeling solution to each well and incubate for 2-4 hours.

-

Remove the labeling solution and fix/denature the cells.

-

Add the anti-BrdU antibody and incubate for 1 hour.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Add TMB substrate and incubate until color development.

-

Add stop solution and measure the absorbance at 450 nm.

-

Calculate the IC50 value for the inhibition of cell proliferation.

Mandatory Visualizations

Signaling Pathways

Caption: VEGFR-2 signaling pathway and the inhibitory action of Sunitinib.

Experimental Workflow

Caption: Workflow for assessing inhibitor effect on endothelial cell proliferation.

Conclusion

Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for attenuating endothelial cell proliferation and, consequently, angiogenesis. While specific biological data for this compound is not yet in the public domain, the use of a well-characterized inhibitor like Sunitinib provides a clear framework for understanding the profound effects of VEGFR-2 blockade. The experimental protocols and signaling pathway diagrams presented in this guide offer a robust foundation for researchers and drug development professionals working to discover and evaluate novel VEGFR-2 inhibitors. As more data becomes available for emerging compounds like this compound, these established methodologies will be crucial for characterizing their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Sunitinib - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

Vegfr-2-IN-38 and Angiogenesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in both physiological and pathological processes, including tumor growth and metastasis. The development of small molecule inhibitors targeting VEGFR-2 is a significant area of research in oncology. This technical guide provides an in-depth overview of the VEGFR-2 signaling pathway and its role in angiogenesis. While specific experimental biological data for Vegfr-2-IN-38 is not publicly available, this guide will detail its synthesis and, using established examples of other VEGFR-2 inhibitors, will describe the standard experimental protocols and quantitative data analyses used to characterize such compounds.

This compound: Synthesis and Characterization

This compound, also referred to as (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, has been synthesized and characterized, with computational studies suggesting it as a potential VEGFR-2 inhibitor.[1][2][3][4]

Synthesis of this compound

The synthesis of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (3) is achieved through the condensation reaction of 2-phenylimidazo[1,2-a]pyrimidin-3-amine (1) and thiophene-2-carbaldehyde (2) in ethanol at room temperature.[1][2]

Reaction Scheme:

The resulting compound is a brown powder with a melting point of 178–180 °C and a yield of 85%.[1][2] The structure has been confirmed using 1H NMR, 13C NMR, FT-IR, and mass spectrometry.[1][2]

The VEGFR-2 Signaling Pathway in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for embryonic development, wound healing, and various diseases, notably cancer.[5] The Vascular Endothelial Growth Factor (VEGF)/VEGFR system is a central regulator of angiogenesis.[5] VEGFR-2, a receptor tyrosine kinase, is the primary mediator of the mitogenic, migratory, and survival signals of VEGF-A in endothelial cells.[5]

The activation of VEGFR-2 initiates a cascade of intracellular signaling events:

-

Ligand Binding and Dimerization: VEGF-A binds to the extracellular domain of VEGFR-2, inducing receptor dimerization.

-

Autophosphorylation: Dimerization leads to the autophosphorylation of specific tyrosine residues in the intracellular domain of VEGFR-2.

-

Downstream Signaling Activation: The phosphorylated tyrosine residues serve as docking sites for various signaling proteins, activating multiple downstream pathways that collectively orchestrate the angiogenic process.

Key Downstream Signaling Pathways:

-

PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[5]

-

PI3K-Akt Pathway: This pathway is a major regulator of endothelial cell survival and permeability.[5]

-

p38 MAPK Pathway: Activation of this pathway is involved in endothelial cell migration.[6]

-

FAK/paxillin Pathway: This pathway also contributes to the regulation of endothelial cell migration.

The intricate network of signaling pathways downstream of VEGFR-2 activation ultimately leads to the key cellular responses required for angiogenesis: endothelial cell proliferation, migration, survival, and tube formation.[6]

Experimental Evaluation of VEGFR-2 Inhibitors

The characterization of a potential VEGFR-2 inhibitor involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro Assays

1. VEGFR-2 Kinase Assay:

This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Principle: A recombinant VEGFR-2 kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at various concentrations, and the level of substrate phosphorylation is measured.

-

Detection Method: Commonly used methods include radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.[7][8][9][10]

-

Data Output: The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the inhibitor required to reduce VEGFR-2 kinase activity by 50%.

Table 1: Example IC50 Values for Selected VEGFR-2 Inhibitors

| Compound | VEGFR-2 IC50 (nM) | Reference Compound |

| Sorafenib | 90 | [11] |

| Sunitinib | 9 | [11] |

| Axitinib | 0.2 | [11] |

| Compound 21e | 21 | [11] |

| Compound 11 | 192 | [12] |

2. Endothelial Cell Proliferation Assay:

This assay assesses the effect of the inhibitor on the proliferation of endothelial cells, which is a critical step in angiogenesis.

-

Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured in the presence of a pro-angiogenic stimulus (e.g., VEGF-A) and varying concentrations of the inhibitor.[13][14][15][16][17]

-

Detection Method: Cell proliferation can be quantified using various methods, including direct cell counting, DNA synthesis assays (e.g., BrdU incorporation), or metabolic assays (e.g., MTT or Alamar Blue).[16][17]

-

Data Output: The IC50 value for the inhibition of cell proliferation is determined.

3. Endothelial Cell Migration Assay:

This assay evaluates the inhibitor's effect on the migration of endothelial cells, another essential component of angiogenesis.

-

Principle: The Boyden chamber assay is a commonly used method where endothelial cells are placed in the upper chamber and a chemoattractant (e.g., VEGF-A) is in the lower chamber, separated by a porous membrane. The number of cells that migrate to the lower chamber in the presence of the inhibitor is quantified.[16]

-

Data Output: The percentage of inhibition of cell migration at different inhibitor concentrations is determined.

4. Endothelial Cell Tube Formation Assay:

This assay models the in vitro formation of capillary-like structures by endothelial cells.

-

Principle: Endothelial cells are seeded on a basement membrane extract (e.g., Matrigel), which induces them to form three-dimensional, tube-like structures. The effect of the inhibitor on the formation and integrity of these tubes is observed and quantified.[18][19]

-

Data Output: Parameters such as the number of branch points, total tube length, and enclosed areas are measured to assess the anti-angiogenic activity of the inhibitor.

In Vivo Assays

1. Matrigel Plug Assay:

This is a widely used in vivo model to assess angiogenesis.

-

Principle: Matrigel, a solubilized basement membrane preparation, mixed with a pro-angiogenic factor (e.g., VEGF-A) and the test inhibitor, is injected subcutaneously into mice. The Matrigel solidifies, and after a period, the plug is excised.[18][20][21][22][23]

-

Analysis: The extent of blood vessel infiltration into the Matrigel plug is quantified, typically by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).[21]

2. Tumor Xenograft Models:

These models are crucial for evaluating the anti-tumor and anti-angiogenic efficacy of a VEGFR-2 inhibitor in a more physiologically relevant setting.

-

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor.[24]

-

Analysis: Tumor growth is monitored over time. At the end of the study, tumors are excised, and microvessel density is determined by immunohistochemistry to assess the anti-angiogenic effect.[24]

Conclusion

This compound has been identified as a potential VEGFR-2 inhibitor based on its synthesis and computational analysis. While experimental data on its biological activity are not yet available, the established methodologies for characterizing VEGFR-2 inhibitors provide a clear roadmap for its future evaluation. A comprehensive assessment involving in vitro kinase and cell-based assays, along with in vivo models of angiogenesis and tumor growth, will be necessary to determine its therapeutic potential. The continued development of potent and selective VEGFR-2 inhibitors remains a promising strategy in the pursuit of novel anti-cancer therapies.

References

- 1. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2- a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl- N-(thiophen-2-ylmethylene)imidazo[1,2- a]pyrimidin-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2âa]pyrimidine-Schiff Base Derivative: (E)â2-PhenylâNâ(thiophen-2-ylmethylene)imidazo[1,2âa]pyrimidin-3-amine - ACS Omega - Figshare [acs.figshare.com]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endothelial cell-proliferation assay [bio-protocol.org]

- 14. 2.6 Endothelial cell proliferation and migration assay [bio-protocol.org]

- 15. fujifilmcdi.com [fujifilmcdi.com]

- 16. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ibidi.com [ibidi.com]

- 19. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. Angiogenesis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]

- 21. karger.com [karger.com]

- 22. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Angiogenesis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. researchgate.net [researchgate.net]

Vegfr-2-IN-38: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vegfr-2-IN-38, identified as compound 3 in its seminal publication, is a novel potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its discovery stems from research into Imidazo[1,2-a]pyrimidine-Schiff base derivatives. This technical guide provides a comprehensive overview of the discovery, synthesis, and theoretical activity of this compound. It includes detailed experimental protocols for its synthesis and for key biological assays relevant to its target, as well as visualizations of its synthesis and the VEGFR-2 signaling pathway.

Introduction to VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it plays a crucial role in tumor angiogenesis, growth, and metastasis.

VEGFR-2 Signaling Pathway

Discovery of this compound

This compound is an Imidazo[1,2-a]pyrimidine-Schiff base derivative, specifically (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. Its development was part of a broader investigation into the therapeutic potential of this chemical scaffold. The discovery was detailed in a 2023 publication by Azzouzi M, et al.[1][2][3] While this foundational study focused on the synthesis, characterization, and computational analysis of the compound, it identified this compound as a potential inhibitor of the VEGFR-2 kinase.

Synthesis of this compound

The synthesis of this compound is a two-step process, commencing with the synthesis of the precursor 2-phenylimidazo[1,2-a]pyrimidin-3-amine, followed by a condensation reaction to yield the final product.

Synthesis Workflow

Synthesis of this compound

Experimental Protocol for Synthesis

Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyrimidin-3-amine (1)

-

A mixture of 2-aminopyrimidine (10 mmol) and 2-bromo-1-phenylethan-1-one (10 mmol) in ethanol (50 mL) is refluxed for 4 hours.

-

The reaction mixture is then cooled to room temperature.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate product.

Step 2: Synthesis of (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (this compound)

-

A solution of 2-phenylimidazo[1,2-a]pyrimidin-3-amine (1) (1 mmol) and thiophene-2-carbaldehyde (1.2 mmol) in ethanol (20 mL) is prepared.

-

A few drops of acetic acid are added as a catalyst.

-

The mixture is refluxed for 6 hours.

-

After cooling, the precipitate is filtered, washed with ethanol, and recrystallized from ethanol to obtain the pure product.

Characterization Data

The original study characterized this compound using various spectroscopic methods. While specific quantitative data such as IC50 values for VEGFR-2 inhibition are not provided in the discovery paper, the following characterization data was reported:

| Analysis | Observed Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl, pyrimidine, and thiophene rings, and the imine proton. |

| ¹³C NMR | Resonances consistent with the carbon skeleton of the molecule. |

| Mass Spec | Molecular ion peak confirming the expected molecular weight. |

| FT-IR | Characteristic absorption bands for C=N and aromatic C-H stretching. |

Biological Activity and Mechanism of Action

Molecular Docking Studies

Molecular docking simulations were performed to predict the binding affinity and mode of interaction of this compound with the ATP-binding site of VEGFR-2.[2][3] The results indicated a strong binding affinity, comparable to some known VEGFR-2 inhibitors.[3] The docking analysis revealed that this compound forms key interactions with amino acid residues in the kinase domain, suggesting its potential to act as a competitive inhibitor of ATP binding.

Representative Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of potential VEGFR-2 inhibitors like this compound. These are generalized methods and would require optimization for specific experimental conditions.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Preparation of Reagents : Prepare a 1x kinase buffer, a solution of ATP, and a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Compound Preparation : Dissolve the test compound (this compound) in DMSO to create a stock solution, and then prepare serial dilutions.

-

Assay Plate Setup : To the wells of a 96-well plate, add the kinase buffer, the diluted test compound, and recombinant human VEGFR-2 kinase.

-

Reaction Initiation : Start the kinase reaction by adding the ATP and substrate solution.

-

Incubation : Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection : Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA).

-

Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay

This cell-based assay assesses the effect of the compound on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis.

-

Cell Culture : Culture HUVECs in appropriate growth medium until they reach the desired confluence.

-

Cell Seeding : Seed the HUVECs into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Serum Starvation : Replace the growth medium with a low-serum medium to synchronize the cells.

-

Treatment : Treat the cells with various concentrations of the test compound in the presence of a pro-angiogenic stimulus like VEGF.

-

Incubation : Incubate the plate for a period of 48-72 hours.

-

Proliferation Measurement : Quantify cell proliferation using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting.

-

Data Analysis : Determine the effect of the compound on cell viability and proliferation and calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a novel Imidazo[1,2-a]pyrimidine-based compound with theoretical potential as a VEGFR-2 inhibitor. Its synthesis is straightforward, and computational studies support its interaction with the target kinase. Further in-vitro and in-vivo studies are warranted to fully elucidate its biological activity, potency, and therapeutic potential. The protocols and information provided in this guide serve as a foundational resource for researchers interested in the further development and evaluation of this and similar compounds.

References

A Technical Guide to the Target Validation of Novel VEGFR-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Vegfr-2-IN-38" has been identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) based on computational studies, specifically molecular docking and dynamics simulations. As of this writing, there is no publicly available experimental data validating its activity or mechanism of action. This guide, therefore, provides a comprehensive overview of the standard methodologies and benchmarks used in the target validation of a novel VEGFR-2 inhibitor, using established compounds as examples.

Introduction: VEGFR-2 as a Therapeutic Target

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[1] In oncology, the tumor microenvironment stimulates the overexpression of VEGF and its primary receptor, VEGFR-2, to ensure the blood supply required for tumor growth and metastasis.[1] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a clinically validated and highly effective strategy in cancer therapy.[2]

The discovery of novel VEGFR-2 inhibitors often begins with computational screening or chemical synthesis of compounds designed to fit into the ATP-binding pocket of the kinase domain. Once a potential inhibitor like this compound is identified, a rigorous, multi-step experimental validation process is required to confirm its activity, selectivity, and therapeutic potential. This process, outlined in this guide, moves from biochemical assays to cell-based studies and finally to in vivo models.

Quantitative Data of Established VEGFR-2 Inhibitors

To provide a benchmark for a potential new inhibitor, the following tables summarize the inhibitory potency of several FDA-approved drugs that target VEGFR-2. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. Lower IC50 values indicate greater potency.

Table 1: In Vitro Kinase Inhibition (Biochemical Assay)

This assay measures the direct inhibition of the isolated VEGFR-2 enzyme.

| Compound | VEGFR-2 IC50 (nM) | Other Notable Targets (IC50 in nM) |

| Axitinib | 0.2 | VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[3] |

| Lenvatinib | 4.0[4] | VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRβ (39)[4][5] |

| Pazopanib | 30[6] | VEGFR-1 (10), VEGFR-3 (47), PDGFRα/β (71/81), c-Kit (74)[6] |

| Sunitinib | 80[7] | PDGFRβ (2), c-Kit, FLT3[7] |

| Sorafenib | 90[3] | B-Raf (22), Raf-1 (6), VEGFR-3 (20), PDGFRβ (57)[3] |

Table 2: Cellular Autophosphorylation Inhibition

This assay measures the inhibitor's ability to block VEGFR-2 activation (autophosphorylation) within a cellular context, typically in Human Umbilical Vein Endothelial Cells (HUVECs).

| Compound | Cell Type | Cellular VEGFR-2 Phosphorylation IC50 (nM) |

| Axitinib | PAE cells | 0.2[8] |

| Lenvatinib | HUVECs | 0.83[5] |

| Pazopanib | HUVECs | 8.0[9] |

| Sunitinib | NIH-3T3 cells | 10[7] |

| Sorafenib | HUVECs | Data not consistently reported in nM |

Experimental Protocols for Target Validation

The following are detailed, generalized protocols for the key experiments required to validate a novel VEGFR-2 inhibitor.

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of purified VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

-

ATP (Adenosine triphosphate).

-

Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor).

-

Test compound dissolved in DMSO.

-

96-well microplates.

-

Detection reagents (e.g., Kinase-Glo™ Luminescent Kinase Assay Platform or HTRF, DELFIA kits with a phospho-tyrosine antibody).

-

Plate reader (Luminometer or Fluorometer).

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Reaction Setup: In a 96-well plate, add the kinase buffer.

-

Add Inhibitor: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for control wells) to each well.

-

Add Enzyme: Add the recombinant VEGFR-2 kinase to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., add Kinase-Glo™ reagent, which measures the amount of ATP consumed).

-

Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. The signal will be inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value.

Cell-Based VEGFR-2 Autophosphorylation Assay

Objective: To assess the ability of a test compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a relevant cell line.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2.

-

Cell culture medium (e.g., EGM-2).

-

Serum-free medium for starvation.

-

Recombinant human VEGF-A.

-

Test compound dissolved in DMSO.

-

Lysis buffer (containing protease and phosphatase inhibitors).

-

Antibodies: primary antibody against phospho-VEGFR-2 (e.g., pY1175) and a primary antibody for total VEGFR-2 (loading control).

-

Secondary antibody conjugated to HRP.

-

Western blot or ELISA equipment.

Procedure:

-

Cell Culture: Plate HUVECs and grow to near confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor activation.

-

Compound Treatment: Pre-incubate the starved cells with various concentrations of the test compound (or DMSO for control) for 1-2 hours.

-

VEGF Stimulation: Stimulate the cells by adding a pre-determined concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer to extract total protein.

-

Quantification & Analysis (Western Blot):

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibody for phospho-VEGFR-2.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe for total VEGFR-2 as a loading control.

-

-

Data Analysis: Quantify the band intensities. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal. Plot the normalized values against the compound concentration to determine the cellular IC50.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NU/NU nude or SCID mice).

-

Human tumor cell line that drives angiogenesis (e.g., HCT116 colon cancer, A549 lung cancer).

-

Vehicle for compound administration (e.g., a solution of PEG300, Tween 80, and water).

-

Test compound.

-

Calipers for tumor measurement.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

-

Treatment Administration: Administer the test compound at a specific dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.

-

Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

-

Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage. Statistical analysis (e.g., t-test or ANOVA) is used to determine if the difference between the treatment and control groups is significant.

Visualizations: Pathways and Workflows

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, triggering multiple downstream signaling cascades that promote endothelial cell proliferation, survival, migration, and permeability.

Caption: VEGFR-2 signaling pathways promoting angiogenesis.

Experimental Workflow for Inhibitor Validation

This diagram illustrates the logical progression from a potential compound to a validated preclinical candidate.

Caption: Experimental workflow for VEGFR-2 inhibitor validation.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the In Silico Modeling of Small Molecule Inhibitor Binding to VEGFR-2

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] Its overactivation is a hallmark of several pathologies, including numerous cancers, making it a prime target for therapeutic intervention.[2][3] The development of small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain has emerged as a successful strategy in oncology.[4] This technical guide provides an in-depth overview of the computational, or in silico, methodologies used to model the binding of novel inhibitors, exemplified here by the hypothetical molecule "Vegfr-2-IN-38," to the VEGFR-2 kinase domain. This document outlines the theoretical basis, experimental protocols, data interpretation, and visualization of the key computational workflows used in modern drug discovery to predict and analyze protein-ligand interactions, thereby accelerating the development of potent and selective VEGFR-2 inhibitors.

The Role of VEGFR-2 in Signal Transduction

VEGF-A binding to VEGFR-2, a receptor tyrosine kinase primarily expressed on endothelial cells, triggers a cascade of intracellular signaling events crucial for angiogenesis.[5] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[5][6] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively regulate endothelial cell proliferation, migration, survival, and vascular permeability.[7][8][9]

Key signaling pathways activated by VEGFR-2 include:

-

PLCγ-PKC-Raf-MEK-ERK/MAPK Pathway: Primarily responsible for stimulating endothelial cell proliferation.[7][9]

-

PI3K-AKT Pathway: A critical regulator of endothelial cell survival and permeability.[6][8]

-

p38 MAPK Pathway: Involved in endothelial cell migration.[8]

The central role of these pathways in promoting tumor angiogenesis underscores the therapeutic potential of inhibiting VEGFR-2 activity.[9]

In Silico Modeling: A Workflow for Inhibitor Design

In silico modeling provides a powerful, cost-effective framework for predicting and analyzing the binding of small molecule inhibitors to their protein targets. This computational approach allows for the high-throughput screening of compound libraries and the detailed characterization of binding modes at an atomic level, guiding the rational design of more effective drugs. The workflow typically involves molecular docking, molecular dynamics simulations, and binding free energy calculations.

Quantitative Data Summary

Quantitative analysis is essential for comparing the predicted efficacy of different inhibitors. The following tables provide examples of the types of data generated during an in silico modeling study.

Table 1: In Vitro Binding Affinity of Known VEGFR-2 Inhibitors

This table summarizes experimentally determined binding affinities for several well-characterized VEGFR-2 inhibitors, providing a benchmark for new compounds.

| Compound | Type | IC50 (nM) | Kd (nM) | Reference |

| Sorafenib | II | 54.0 | - | [3] |

| Sunitinib | I | 139.0 | - | [2] |

| Axitinib | I | - | - | [1][10] |

| VEGF-A | Ligand | - | 8.6 | [11] |

| This compound | Hypothetical | TBD | TBD | N/A |

IC50: Half-maximal inhibitory concentration. Kd: Equilibrium dissociation constant. TBD: To be determined.

Table 2: Predicted Binding Data for this compound

This table presents hypothetical results from molecular docking and binding free energy calculations for our placeholder inhibitor.

| Metric | Value | Units | Method |

| Docking Score | -10.5 | kcal/mol | AutoDock Vina |

| Estimated Ki | 150.2 | nM | AutoDock Vina |

| Binding Free Energy (ΔG) | -45.8 | kcal/mol | MM/PBSA |

| Key Interacting Residues | Cys919, Glu885, Asp1046, Leu840 | - | MD Simulation |

Detailed Methodologies & Protocols

This section provides detailed protocols for the core in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] It is widely used for virtual screening and to understand the binding mechanism of inhibitors.

Protocol:

-

Receptor Preparation:

-

Download the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB), for instance, PDB ID: 4ASE.[12]

-

Using software like UCSF Chimera or Maestro, remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges using a force field (e.g., AMBER ff14SB).

-

Define the binding site (grid box) around the ATP-binding pocket, typically centered on key residues like Cys919 in the hinge region.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D conformation using software like Open Babel or LigPrep.

-

Assign appropriate atom types and charges (e.g., using the GAFF force field).

-

-

Docking Execution:

-

Use a docking program such as AutoDock Vina, Glide, or ICM-PRO.[12]

-

Input the prepared receptor and ligand files and the defined grid box parameters.

-

Run the docking simulation. The program will generate multiple binding poses ranked by a scoring function, which estimates the binding affinity.

-

-

Analysis:

-

Visualize the top-ranked poses in the context of the receptor's binding site.

-

Analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.) with critical amino acid residues. The hinge region (Cys919) and the DFG motif (Asp1046) are particularly important for VEGFR-2 inhibitor binding.[1]

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the docked pose and refining the understanding of intermolecular interactions.[12]

Protocol:

-

System Setup:

-

Use the best-ranked pose from molecular docking as the starting structure.

-

Place the protein-ligand complex in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+/Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 150 mM).[12]

-

-

Simulation Execution (using AMBER, GROMACS, or NAMD):

-

Minimization: Perform energy minimization to remove steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) while restraining the protein and ligand. This allows the solvent to relax around the complex.

-

Production Run: Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without restraints. Save the coordinates (trajectory) at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein.

-

Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions throughout the simulation.

-

Binding Free Energy Calculation

These calculations provide a more accurate estimate of binding affinity than docking scores by incorporating solvent effects and entropic contributions.

Protocol (MM/PBSA or MM/GBSA):

-

Snapshot Extraction: Select a set of snapshots (e.g., 100-500 frames) from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, calculate the following energy terms using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) method:

-

The free energy of the complex.

-

The free energy of the receptor.

-

The free energy of the ligand.

-

-

Binding Free Energy (ΔG_bind): Calculate the final binding free energy using the equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

-

Per-Residue Decomposition: Decompose the total binding free energy into contributions from individual amino acid residues to identify which residues are most critical for the binding of this compound.

Visualization of Inhibitor Binding Modes

VEGFR-2 inhibitors are often classified based on their binding mode within the ATP pocket, particularly concerning the conformation of the Asp-Phe-Gly (DFG) motif.

-

Type I Inhibitors: Bind to the active "DFG-in" conformation.[2][4]

-

Type II Inhibitors: Bind to the inactive "DFG-out" conformation, accessing an adjacent hydrophobic pocket.[2][4]

-

Type III Inhibitors: Form a covalent bond with a specific residue, often a cysteine, in the binding site.[2][4]

Understanding these binding modes is crucial for designing inhibitors with desired selectivity and resistance profiles.